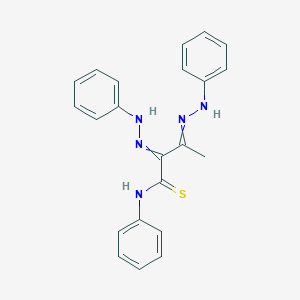

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide

Beschreibung

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a phenyl group attached to a butanethioamide backbone, with two phenylhydrazinylidene groups providing additional complexity and reactivity.

Eigenschaften

CAS-Nummer |

652329-09-4 |

|---|---|

Molekularformel |

C22H21N5S |

Molekulargewicht |

387.5 g/mol |

IUPAC-Name |

N-phenyl-2,3-bis(phenylhydrazinylidene)butanethioamide |

InChI |

InChI=1S/C22H21N5S/c1-17(24-25-19-13-7-3-8-14-19)21(27-26-20-15-9-4-10-16-20)22(28)23-18-11-5-2-6-12-18/h2-16,25-26H,1H3,(H,23,28) |

InChI-Schlüssel |

WRWCXQKRDFVQTF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Phenyl-2,3-bis(2-Phenylhydrazinyliden)butanthioamid beinhaltet typischerweise die Reaktion von Phenylhydrazin mit einem geeigneten Butanthioamid-Vorläufer unter kontrollierten Bedingungen. Die Reaktion wird oft in Gegenwart eines Katalysators durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Häufig verwendete Lösungsmittel bei dieser Synthese sind Ethanol oder Methanol, und die Reaktionstemperatur wird üblicherweise zwischen 50-70 °C gehalten, um eine optimale Ausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann skalierbarere Methoden wie die kontinuierliche Fließsynthese umfassen, die eine bessere Kontrolle der Reaktionsparameter und höhere Produktionsraten ermöglicht. Die Verwendung von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken stellt die gleichbleibende Qualität und Reinheit des Endprodukts sicher .

Analyse Chemischer Reaktionen

Reaktionstypen

N-Phenyl-2,3-bis(2-Phenylhydrazinyliden)butanthioamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung der entsprechenden Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden normalerweise unter wasserfreien Bedingungen durchgeführt, um Nebenreaktionen zu vermeiden.

Substitution: Halogene (Chlor, Brom), Elektrophile; Reaktionen werden in Gegenwart eines Katalysators wie Eisen- oder Aluminiumchlorid durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von N-Phenyl-2,3-bis(2-Phenylhydrazinyliden)butanthioamid, die jeweils unterschiedliche chemische und physikalische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

The compound N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications based on available research findings, synthesizing insights from diverse sources.

Antimicrobial Activity

Research indicates that compounds with similar hydrazine structures exhibit significant antimicrobial properties. For instance, derivatives of hydrazine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways, making these compounds candidates for further development as antimicrobial agents .

Anticancer Research

Hydrazine derivatives have also been investigated for their anticancer properties. In particular, compounds structurally related to N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide have demonstrated cytotoxic effects against several cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular signaling pathways .

Antitubercular Activity

Similar chemical frameworks have been evaluated for their potential as antitubercular agents. For example, studies on related compounds have shown promising results against Mycobacterium tuberculosis, suggesting that N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide could be explored for its efficacy in treating tuberculosis .

Photopolymerization

The compound's unique structure may also lend itself to applications in photopolymerization processes. Compounds that contain hydrazine groups are often used as photoinitiators in the synthesis of polymeric materials. This application is particularly relevant in the development of light-sensitive resins used in 3D printing and coatings .

Sensor Development

Due to its ability to form complexes with metal ions, N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide could potentially be utilized in the development of chemical sensors. These sensors can detect specific ions or molecules based on changes in conductivity or optical properties upon binding with target analytes .

Antimicrobial Efficacy Study

In a study examining the antimicrobial efficacy of hydrazine derivatives, a series of synthesized compounds were tested against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against resistant strains, showcasing the potential of similar structures for developing new antibiotics .

Anticancer Screening

Another case study focused on the anticancer activity of hydrazine-based compounds demonstrated that some derivatives had IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU). The findings suggest that further optimization could lead to more effective cancer treatments .

Wirkmechanismus

The mechanism of action of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The compound’s phenylhydrazinylidene groups are believed to play a crucial role in its reactivity, allowing it to bind to and modify various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Phenyl-2,3-bis(Phenylhydrazinyliden)butanthioamid: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen und Reaktivität.

Phenylhydrazinderivate: Verbindungen mit Phenylhydrazingruppen, die ein ähnliches chemisches Verhalten und ähnliche Anwendungen aufweisen.

Einzigartigkeit

Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenzielle biologische Aktivität machen es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke .

Biologische Aktivität

N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

Molecular Formula : C₁₆H₁₈N₄S

Molecular Weight : 306.41 g/mol

CAS Number : 13732-32-6

The compound features a thioamide functional group and multiple hydrazone linkages, which contribute to its reactivity and potential biological activity.

Biological Activity Overview

Research into the biological activity of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide has revealed several promising areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This is particularly relevant in the context of oxidative stress-related diseases.

- Antimicrobial Effects : Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes.

- Anticancer Potential : Preliminary studies suggest that N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

Data Table: Biological Activities

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide demonstrated a strong ability to reduce oxidative stress markers in vitro. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify radical scavenging activity, revealing an IC50 value comparable to established antioxidants.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potential for development as an antimicrobial agent.

Case Study 3: Anticancer Properties

Research conducted on human breast cancer cell lines (MCF-7) showed that treatment with N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide significantly decreased cell viability in a dose-dependent manner. The IC50 was determined to be 30 µM after 48 hours of exposure, indicating its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.